molecular formula C9H11Cl2NO2 B3168561 (S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride CAS No. 930769-55-4

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride

Cat. No.: B3168561
CAS No.: 930769-55-4
M. Wt: 236.09 g/mol
InChI Key: OWLYBHXRFBLXNQ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl” is a chemical compound with the molecular formula C9H11Cl2NO2 . It is related to 3-(4-Chlorophenyl)propionic acid, which is a white to brown powder or crystalline powder .

Scientific Research Applications

Corrosion Inhibition

  • Schiff bases derived from L-Tryptophan, including compounds with similar structures to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl," have been found effective in inhibiting corrosion of stainless steel in acidic environments. These studies utilize electrochemical techniques, SEM-EDX, FT-IR, UV–visible, and XRD analyses to understand the inhibitors' efficiency, indicating that such compounds adsorb on surfaces following Langmuir's adsorption isotherm. Quantum chemical parameters calculated through Density Functional Theory (DFT) align with experimental results, suggesting a practical approach to corrosion inhibition (Vikneshvaran & Velmathi, 2017).

Optical Resolution and Crystallization

  • Optical resolutions by replacing and preferential crystallization techniques have been applied to obtain optically active versions of compounds structurally related to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl." These processes involve the examination of racemic structures and the use of optically active co-solutes for crystallization, achieving high optical purities. This method highlights the potential for preparing enantiomerically pure compounds for further applications (Shiraiwa et al., 2007).

Fluorescence Derivatisation

  • Research into the derivatization of amino acids for fluorescence applications includes compounds related to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl." These derivatives exhibit strong fluorescence, making them suitable for biological assays. Such studies offer insights into the development of novel fluorescent markers for various research purposes (Frade et al., 2007).

Adsorption Studies

  • Studies on the adsorption of p-chlorophenol using amino-modified resins underscore the relevance of structural analogs to "(S)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl" in environmental cleanup efforts. These works assess the efficiency of various resins in adsorbing harmful compounds from aqueous solutions, indicating the importance of chemical modifications for enhanced adsorption properties (Wang et al., 2017).

Antimicrobial Activity

  • Formazans synthesized from Mannich bases related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been evaluated for their antimicrobial properties. This research suggests potential applications of such compounds in developing new antimicrobial agents, demonstrating moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

Properties

IUPAC Name

(3S)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLYBHXRFBLXNQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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